molecular formula C10H7BrF2O2 B2932338 1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid CAS No. 2229259-97-4

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Cat. No.: B2932338
CAS No.: 2229259-97-4
M. Wt: 277.065
InChI Key: NYBQUVPRKSWRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to a difluorocyclopropane ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Oxidized products such as ketones or aldehydes.

    Reduction Reactions: Reduced products such as alcohols or alkanes.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
  • 1-(2-Fluorophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
  • 1-(2-Iodophenyl)-2,2-difluorocyclopropane-1-carboxylic acid

Uniqueness

1-(2-Bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs . The bromine atom can participate in specific interactions and reactions that are not possible with other halogens .

Properties

IUPAC Name

1-(2-bromophenyl)-2,2-difluorocyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF2O2/c11-7-4-2-1-3-6(7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBQUVPRKSWRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C2=CC=CC=C2Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.